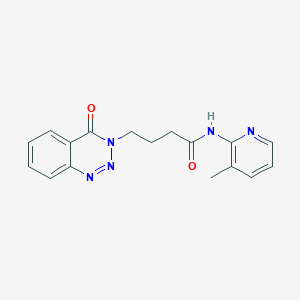

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a benzotriazinone carboxamide derivative characterized by a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked to a butanamide chain and a 3-methylpyridin-2-yl substituent. This compound belongs to a class of molecules synthesized via stepwise reactions starting from isatin, which is oxidized to isatoic anhydride, followed by coupling with 4-aminobutyric acid and subsequent diazotization to form the benzotriazinone moiety. The final amidation step introduces the 3-methylpyridin-2-yl group, as described in analogous synthetic routes for related carboxamides .

Properties

Molecular Formula |

C17H17N5O2 |

|---|---|

Molecular Weight |

323.35 g/mol |

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C17H17N5O2/c1-12-6-4-10-18-16(12)19-15(23)9-5-11-22-17(24)13-7-2-3-8-14(13)20-21-22/h2-4,6-8,10H,5,9,11H2,1H3,(H,18,19,23) |

InChI Key |

GNVSLSBSUFLRFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 3-methylpyridine derivative, followed by the formation of the benzotriazinone ring. The final step involves coupling these two intermediates through a butanamide linker under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the benzotriazinone moiety to its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzotriazinone moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The pyridine and benzotriazinone moieties can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., hexyl, octyl) correlate with lower melting points (95–103°C vs. 106–111°C for aromatic substituents), suggesting reduced crystallinity with bulkier groups .

- Aromatic substituents (e.g., phenyl, 3,5-dimethylphenyl) generally yield lower synthetic efficiencies (75–84%) compared to alkyl groups (83–86%), likely due to steric hindrance during amidation .

Benzotriazinone-Containing Organophosphates

Compounds like Azinphos-ethyl (O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) and Azinphos-methyl replace the butanamide chain with a phosphorodithioate ester group. These are classified as hazardous insecticides, with acute toxicity attributed to acetylcholinesterase inhibition .

Structural and Functional Contrasts :

- Reactivity : The phosphorothioate group in Azinphos derivatives enables nucleophilic interactions, whereas the carboxamide group in N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide facilitates hydrogen bonding, suggesting divergent biological targets.

Kinase Inhibitor Analogs

The imatinib analog N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide features a pyrimidine-triazole core instead of benzotriazinone. Synthesized under microwave-assisted conditions (70°C, 65 W), it achieves a 42% yield and 96.9% purity, highlighting challenges in synthesizing complex heterocycles compared to benzotriazinone carboxamides (75–86% yields) .

Key Differences :

- Synthetic Complexity: Microwave-assisted synthesis is required for the triazole derivative, whereas benzotriazinone carboxamides are synthesized at room temperature using milder bases like Cs₂CO₃ .

- Pharmacological Targets: The pyrimidine-triazole scaffold targets tyrosine kinases, while benzotriazinones may interact with alternative enzymes (e.g., γ-secretase) based on structural analogs .

Sulfonamide and Chromen Derivatives

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () and chromen-containing compounds () demonstrate distinct pharmacological scaffolds. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide (Example 53, ) utilizes a chromen-oxo-pyrimidine core synthesized via palladium-catalyzed cross-coupling, a method absent in benzotriazinone chemistry .

Biological Activity

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 253.29 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. The benzotriazine moiety is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair processes. Additionally, the pyridine ring may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. A study highlighted that benzotriazine derivatives could inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The specific compound has not been extensively studied for its antimicrobial properties; however, its structural similarities suggest potential effectiveness against similar pathogens.

Anticancer Activity

Benzotriazine derivatives have been explored for their anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Study 1: Anticancer Efficacy

A study conducted on a series of benzotriazine derivatives demonstrated that certain modifications could enhance their anticancer efficacy. The derivatives were tested against human cancer cell lines, showing IC50 values indicating effective growth inhibition. The study concluded that the introduction of specific substituents on the benzotriazine ring significantly influenced biological activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.2 | HeLa |

| Compound B | 8.7 | MCF7 |

| This compound | TBD | TBD |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which benzotriazine derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways and lead to mitochondrial dysfunction, ultimately resulting in programmed cell death . This mechanism is critical for developing new therapeutic agents targeting resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.